molecular formula C7H4BrFN2O4 B572013 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene CAS No. 1345471-92-2

2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene

Cat. No. B572013
CAS RN: 1345471-92-2
M. Wt: 279.021
InChI Key: UYJGWOYVKZSFOC-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene is a chemical compound with the molecular formula C7H4BrFN2O4. It has a molecular weight of 279.02 .


Synthesis Analysis

The synthesis of 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene could involve several steps. Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene can be represented by the InChI code: 1S/C7H4BrFN2O4/c1-3-2-4 (10 (12)13)5 (8)7 (6 (3)9)11 (14)15/h2H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene could be complex due to the presence of multiple functional groups. The nitro group is a strong electron-withdrawing group and can undergo reduction to form amines . The bromine atom can also participate in nucleophilic aromatic substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene in chemical reactions could involve several steps. In electrophilic substitution reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In nucleophilic aromatic substitution reactions, the nucleophile attacks one of the aromatic-ring carbons .

properties

IUPAC Name

4-bromo-2-fluoro-1-methyl-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O4/c1-3-2-4(10(12)13)5(8)7(6(3)9)11(14)15/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJGWOYVKZSFOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)[N+](=O)[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718322
Record name 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene

CAS RN

1345471-92-2
Record name 2-Bromo-4-fluoro-5-methyl-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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